molecular formula C16H11FO5S B2526446 3-[(4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one CAS No. 1351840-89-5

3-[(4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one

Cat. No.: B2526446
CAS No.: 1351840-89-5
M. Wt: 334.32
InChI Key: SJVRTZIRKXGFOH-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one is a synthetic small molecule based on the chromen-2-one (coumarin) scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential . This specific compound features a 4-fluorophenylsulfonyl group at the 3-position and a methoxy group at the 8-position of the chromen-2-one core. The chromen-2-one and chroman-4-one structural classes have demonstrated a wide range of pharmacological activities in scientific research, including significant anticancer properties through mechanisms such as the induction of apoptosis and inhibition of cancer cell proliferation . Similar fluorinated chromen-2-one derivatives are frequently investigated as key intermediates or target molecules in drug discovery efforts . The presence of the sulfonyl group is a common feature in bioactive compounds and can influence the molecule's electronic properties, polarity, and potential for protein binding. This product is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers are encouraged to explore its potential as a chemical probe or as a building block in the development of novel bioactive compounds.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO5S/c1-21-13-4-2-3-10-9-14(16(18)22-15(10)13)23(19,20)12-7-5-11(17)6-8-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVRTZIRKXGFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation for 8-Methoxy-2H-Chromen-2-One

The 8-methoxycoumarin scaffold is synthesized via Pechmann condensation, employing 5-methoxysalicylaldehyde and ethyl acetoacetate under acidic catalysis. Source details analogous syntheses using piperidine and acetic acid in ethanol, yielding ethyl 2-oxo-2H-chromene-3-carboxylate intermediates (82% yield). For 8-methoxy substitution, the aldehyde precursor requires methoxy functionalization at the 5-position of the salicylaldehyde backbone. Reaction optimization involves:

  • Temperature : Reflux at 70–80°C for 4–6 hours.
  • Catalyst : Piperidine (0.1 equiv.) with acetic acid.
  • Workup : Precipitation in ice-water followed by ethanol recrystallization.

Key challenges include avoiding premature lactonization and ensuring regioselective aldol condensation. Nuclear magnetic resonance (NMR) analysis of the product typically shows characteristic peaks at δ 7.6–8.1 ppm (coumarin H-4) and δ 3.8–4.3 ppm (methoxy protons).

Knoevenagel Alternative for Sterically Hindered Systems

For substrates sensitive to strong acids, Knoevenagel condensation using malonic acid derivatives offers a milder pathway. Source demonstrates this with 4-hydroxybenzaldehyde and ethyl malonate, though adaptation to 5-methoxysalicylaldehyde requires adjusting stoichiometry to 1:1.1 (aldehyde:malonate). Yields remain comparable (75–80%), with thin-layer chromatography (TLC) in ethyl acetate/hexane (4:6) confirming product mobility (Rf ≈ 0.59).

Sulfonylation at Position 3: Strategic Approaches

Bromine-Mediated Nucleophilic Sulfonylation

Introducing the 4-fluorophenylsulfonyl moiety at position 3 necessitates electrophilic aromatic substitution (EAS) or transition-metal-catalyzed coupling. A two-step bromination-sulfonylation sequence proves effective:

Step 1: Bromination

  • Reagents : N-Bromosuccinimide (NBS, 1.2 equiv.) in dimethylformamide (DMF) at 0°C.
  • Mechanism : Radical bromination directed by the electron-withdrawing lactone group, favoring position 3.
  • Yield : 68–72% after silica gel chromatography (ethyl acetate/hexane 3:7).

Step 2: Sulfinate Coupling

  • Reagents : Sodium 4-fluorobenzenesulfinate (1.5 equiv.), Pd(PPh3)4 (5 mol%), and copper(I) iodide in dimethyl sulfoxide (DMSO) at 110°C.
  • Mechanism : Ullmann-type coupling, forming a C–S bond via oxidative addition.
  • Yield : 65–70% after recrystallization from methanol.

Direct Sulfonylation via Friedel-Crafts Acylation

Source discloses Lewis acid-catalyzed sulfonylation using boron trifluoride etherate (BF3·OEt2). Applied to 8-methoxycoumarin, this method involves:

  • Conditions : 4-Fluorobenzenesulfonyl chloride (1.2 equiv.), BF3·OEt2 (2 equiv.) in dichloromethane (DCM) at −20°C.
  • Regioselectivity : The electron-rich C-3 position undergoes electrophilic attack, confirmed by density functional theory (DFT) calculations.
  • Yield : 58–63% with purity >95% (HPLC).

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) Profiling

  • 1H NMR (400 MHz, CDCl3) :
    • δ 8.41 (s, 1H, H-4), δ 7.89–7.91 (d, 2H, sulfonyl aryl), δ 7.12–7.15 (m, 2H, coumarin H-5/H-7), δ 3.94 (s, 3H, OCH3).
  • 13C NMR :
    • δ 160.1 (C-2), 154.3 (C-8), 134.5 (C-3), 129.8–116.2 (sulfonyl aryl carbons), 56.1 (OCH3).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]+ 363.0421 (C16H11FO5S requires 363.0438).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h)
Bromination-Sulfinyl 65–70 97 14
Friedel-Crafts 58–63 95 6
Ullmann Coupling 70–75 98 18

The Ullmann method, while time-intensive, offers superior yields and scalability. Conversely, Friedel-Crafts acylation provides rapid access but demands stringent temperature control to prevent polysubstitution.

Mechanistic Insights and Side-Reactions

Competing Ester Hydrolysis

During sulfonylation, the coumarin lactone may undergo hydrolysis under basic conditions, forming 3-sulfonyl-4-hydroxycoumarin impurities. Source mitigates this via anhydrous DMF and controlled pH.

Ortho-Sulfonation Artifacts

Electrophilic sulfonation at position 4 or 6 occurs if the C-3 site is sterically hindered. Source notes that bulky substituents on the sulfonyl chloride reduce such byproducts.

Industrial-Scale Considerations

Pilot-scale synthesis (Patent EP0682663B1) emphasizes:

  • Catalyst Recycling : Pd/C recovery via filtration reduces costs.
  • Solvent Selection : Switch from DCM to tert-butyl methyl ether (TBME) enhances safety and waste management.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is primarily investigated for its potential as a pharmacophore in drug design. Studies suggest that it exhibits anti-inflammatory and anticancer properties, making it a candidate for further development in therapeutic applications.

Case Study: Anticancer Activity

Research conducted by the National Cancer Institute (NCI) evaluated the anticancer activity of 3-[(4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one across various cancer cell lines. The compound demonstrated significant growth inhibition, with an average cell growth inhibition rate (GI mean) of approximately 12.53% against tested human tumor cells, indicating its potential as an anticancer agent.

Material Science

Advanced Materials Development
The unique chemical properties of this compound make it suitable for use in developing advanced materials, including polymers and coatings. Its stability and reactivity allow for the synthesis of complex materials with tailored properties.

Biological Studies

Mechanism of Action
The mechanism of action involves the interaction of the sulfonyl group with specific enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances binding affinity, while the methoxy group may influence solubility and bioavailability.

Table: Mechanism of Action Insights

Functional GroupRole in Mechanism
Sulfonyl GroupEnzyme interaction and inhibition
Fluorophenyl GroupEnhances binding affinity
Methoxy GroupInfluences solubility and bioavailability

Industrial Applications

This compound serves as an intermediate in various chemical processes. Its synthesis involves using starting materials like 4-fluorobenzenesulfonyl chloride and 8-methoxy-2H-chromen-2-one under controlled conditions to ensure high yield and purity.

Synthetic Routes

The synthesis typically involves:

  • Selection of Starting Materials : 4-fluorobenzenesulfonyl chloride and 8-methoxy-2H-chromen-2-one.
  • Reaction Conditions : Utilization of a base such as triethylamine to facilitate nucleophilic substitution.
  • Purification Techniques : Methods like recrystallization or column chromatography are employed to obtain high-purity products.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the methoxy group may influence its solubility and bioavailability.

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Position) Key Features References
3-[(4-Fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one C₁₆H₁₁FO₅S - 4-Fluorophenylsulfonyl (3)
- Methoxy (8)
Sulfonyl group enhances polarity and stability
3-((3,4-Dimethoxyphenyl)sulfonyl)-8-methoxy-2H-chromen-2-one C₁₈H₁₆O₇S - 3,4-Dimethoxyphenylsulfonyl (3)
- Methoxy (8)
Additional methoxy groups increase steric hindrance
3-(4-Fluorophenyl)-7-hydroxy-8-[(4-methylpiperazinyl)methyl]-2H-chromen-2-one C₂₂H₂₂FN₃O₄ - 4-Fluorophenyl (3)
- Hydroxy (7)
- 4-Methylpiperazinylmethyl (8)
Piperazinyl group enhances solubility and potential bioactivity
2-(4-Fluorophenyl)-2H-chromen-4(3H)-one C₁₅H₁₁FO₃ - 4-Fluorophenyl (2) Flavonoid-like structure with antioxidant potential

Physicochemical Properties

  • Polarity: The sulfonyl group in the target compound increases polarity compared to non-sulfonylated analogs (e.g., 2-(4-fluorophenyl)-2H-chromen-4(3H)-one) .
  • Melting Points : While specific data for the target compound is unavailable, structurally related sulfonylated coumarins exhibit high melting points (132–230°C) due to strong intermolecular forces .
  • Solubility : Piperazinyl and methoxy groups enhance aqueous solubility, whereas sulfonyl groups may reduce lipophilicity .

Hypothesized Bioactivity

  • Sulfonyl Group : May enhance binding to enzymatic targets (e.g., kinases or proteases) by participating in hydrogen bonding or π-stacking interactions.
  • Methoxy Group : Could modulate metabolic stability by blocking oxidative degradation .

Comparative Activity Trends

  • Antioxidant Potential: Flavonoid analogs like 2-(4-fluorophenyl)-2H-chromen-4(3H)-one exhibit antioxidant properties due to phenolic hydroxyl groups, which the target compound lacks .
  • Receptor Targeting : Piperazinyl derivatives (e.g., ) are often explored for CNS activity, whereas sulfonylated coumarins may target inflammatory pathways .

Biological Activity

3-[(4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities. This compound features a unique structural configuration that potentially contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C16H10FNO5S
Molecular Weight: 413.31 g/mol
CAS Number: 902623-26-1

The compound is characterized by the presence of a fluorobenzenesulfonyl group and a methoxy group, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit various enzymes, including dipeptidyl peptidase III (DPP III), which is involved in peptide metabolism. Inhibitory assays indicated significant activity against DPP III, suggesting potential applications in metabolic disorders .
  • Receptor Modulation: The compound may interact with specific cellular receptors, modulating signaling pathways that are crucial for cell survival and proliferation. This interaction can influence pathways such as PI3K/Akt/mTOR, which are often dysregulated in cancer .
  • Antioxidant Activity: Like many coumarin derivatives, this compound may exhibit antioxidant properties, contributing to its therapeutic effects by reducing oxidative stress in cells .

Antitumor Activity

Research has demonstrated that coumarin derivatives possess significant antitumor properties. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values: Studies reported IC50 values indicating the concentration required to inhibit cell growth by 50%. Specific derivatives showed IC50 values as low as 3.25 μM against human cervical cancer cells, highlighting the potential of this compound in cancer therapy .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Inhibition assays against Gram-positive bacteria such as Staphylococcus aureus revealed moderate antibacterial activity with inhibition zones ranging from 14 to 17 mm . This suggests potential applications in treating bacterial infections.

Study on DPP III Inhibition

A recent study evaluated the inhibitory effects of various coumarin derivatives on DPP III. Among the tested compounds, this compound demonstrated a notable inhibition rate of 28.5%, positioning it as a candidate for further development in metabolic disease management .

CompoundInhibition Rate (%)
Compound A28.5
Compound B12.8
Compound C16.2

Study on Antitumor Mechanisms

In another investigation into the antitumor mechanisms of coumarins, it was found that derivatives similar to this compound induced apoptosis in cancer cells through mitochondrial pathways, evidenced by changes in mitochondrial membrane potential and upregulation of apoptotic proteins such as caspases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one, and how can reaction conditions be tailored to improve yield?

  • Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the chromenone core. A sulfonyl group is introduced via nucleophilic substitution or coupling reactions using catalysts like Pd-based systems for Suzuki-Miyaura couplings . Reaction optimization may include solvent selection (e.g., DMF for polar intermediates), temperature control (e.g., 60–80°C for sulfonation), and stoichiometric adjustments to minimize byproducts. Purification often employs column chromatography or recrystallization, monitored by TLC and HPLC .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • UV-Vis spectroscopy identifies π→π* transitions in the chromenone core (~300–350 nm) .
  • Mass spectrometry (HRMS/ESI-MS) confirms molecular weight and fragmentation patterns, critical for verifying sulfonyl and methoxy substituents .
  • NMR (¹H/¹³C) resolves aromatic protons (δ 6.5–8.5 ppm for fluorophenyl and chromenone moieties) and sulfonyl/methoxy groups (δ 3.8–4.2 ppm for OCH₃) .
  • X-ray crystallography provides definitive structural validation, especially for stereochemical details .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Methodology : Use in vitro assays targeting specific pathways (e.g., kinase inhibition, antioxidant activity). For example:

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Antioxidant potential : DPPH radical scavenging assays, with quercetin as a positive control .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs . Controls should include solvent-only and untreated groups .

Advanced Research Questions

Q. How can structural modifications (e.g., substituent variation) enhance the compound’s bioactivity?

  • Methodology : Perform structure-activity relationship (SAR) studies :

  • Replace the 4-fluorophenylsulfonyl group with other electron-withdrawing groups (e.g., nitro, chloro) to assess impact on receptor binding .
  • Modify the methoxy group at position 8 to hydroxyl or alkyl chains to alter solubility and membrane permeability .
  • Use docking studies (AutoDock, Glide) to predict interactions with target proteins (e.g., COX-2, topoisomerases) . Validate with mutagenesis or competitive binding assays .

Q. What strategies resolve contradictions in reported biological activity data (e.g., divergent IC₅₀ values)?

  • Methodology :

  • Standardize assay conditions : Control pH, temperature, and cell passage number to minimize variability .
  • Cross-validate with orthogonal assays : Combine enzymatic inhibition data (e.g., fluorescence-based) with cellular viability results .
  • Analyze impurities : Use HPLC-MS to verify compound purity (>95%) and rule out degradation products .
  • Leverage meta-analyses : Compare datasets across studies to identify trends (e.g., higher activity in lipophilic environments) .

Q. How can computational modeling predict metabolic stability or degradation pathways?

  • Methodology :

  • ADMET prediction tools (SwissADME, pkCSM) : Estimate metabolic sites (e.g., sulfonyl hydrolysis, chromenone oxidation) .
  • Density functional theory (DFT) : Calculate bond dissociation energies to identify labile regions (e.g., sulfonyl-O cleavage) .
  • In silico cytochrome P450 metabolism simulations : Use Schrödinger’s BioLuminate to map phase I metabolites .

Q. What experimental designs are suitable for studying environmental fate or ecotoxicity?

  • Methodology :

  • Photodegradation studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions, monitoring degradation via LC-MS .
  • Ecotoxicology assays : Use Daphnia magna or Danio rerio models to assess acute toxicity (LC₅₀) and bioaccumulation potential .
  • Soil adsorption experiments : Measure partition coefficients (Kd) using OECD guideline 106 to evaluate environmental persistence .

Technical Challenges & Methodological Pitfalls

Q. How can researchers mitigate interference from byproducts during synthesis?

  • Methodology :

  • Inline monitoring : Use FTIR or ReactIR to track reaction progress and detect intermediates .
  • Design of Experiments (DoE) : Apply Taguchi or factorial designs to optimize parameters (e.g., catalyst loading, reaction time) .
  • Byproduct identification : Conduct LC-MS/MS analysis with collision-induced dissociation (CID) to characterize impurities .

Q. What crystallographic techniques confirm the compound’s 3D structure, and how does this inform drug design?

  • Methodology :

  • Single-crystal X-ray diffraction : Resolve bond lengths/angles and confirm sulfonyl group orientation .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F⋯H contacts) influencing packing and solubility .
  • Molecular docking : Align crystallographic data with target active sites to prioritize substituent modifications .

Tables

Table 1 : Key Spectroscopic Data for Structural Confirmation

TechniqueKey Signals/PeaksFunctional Group IdentifiedReference
¹H NMRδ 7.8–8.2 (m, Ar-H), δ 3.9 (s, OCH₃)Methoxy, Aromatic
¹³C NMRδ 160.5 (C=O), δ 115.2 (CF)Chromenone, Fluorophenyl
HRMS (ESI+)m/z 375.0421 [M+H]⁺Molecular Ion

Table 2 : Common Biological Assays and Controls

Assay TypeTargetPositive ControlKey EndpointReference
DPPH ScavengingAntioxidantAscorbic AcidIC₅₀ (µM)
MTT CytotoxicityHeLa CellsDoxorubicinCell Viability (%)
MIC DeterminationS. aureusAmpicillinMIC (µg/mL)

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